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Compound of Interest

Compound Name:
1-(5-Hexyl-2-

hydroxyphenyl)ethan-1-one

CAS No.: 55168-32-6

Cat. No.: B2710166 Get Quote

Executive Summary
This guide details the protocol for utilizing 5-hexyl-2-hydroxyacetophenone (5-HHAP) as a

lipophilic chelating ligand for the solvent extraction (SX) of Copper(II) from aqueous sulfate

matrices. While industrial copper extraction predominantly utilizes oxime derivatives (e.g., LIX,

Acorga), the precursor ketone 5-HHAP presents unique utility in analytical separations,

mechanistic studies of structure-activity relationships, and specific high-pH extraction circuits

where easier stripping is required compared to strong aldoximes.

Key Technical Insight: Unlike its oxime derivatives which extract copper at pH < 2.0, the ketone

5-HHAP acts as a weaker acid extractant. It typically requires a pH range of 4.0 – 6.0 for

efficient extraction, making it highly selective against iron(III) in specific windows and

significantly easier to strip with low-acid concentrations.

Chemical Profile & Mechanism[1]
Ligand Structure and Properties
The molecule consists of an acetophenone core with a hydroxyl group ortho to the carbonyl

(providing the chelation site) and a hexyl chain para to the hydroxyl (providing lipophilicity).
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Property Value / Description

IUPAC Name 1-(2-hydroxy-5-hexylphenyl)ethanone

Molecular Formula

C

H

O

Molecular Weight 220.31 g/mol

Est.[1][2] LogP ~5.2 (Highly soluble in kerosene/toluene)

pKa (Phenolic) ~10.5 (Weaker acid than oximes)

Chelation Mode
Bidentate (O, O') coordination via Phenolic O

and Carbonyl O

Extraction Mechanism
The extraction proceeds via a cation-exchange mechanism where two ligand molecules (HL)

release two protons to complex one Copper(II) ion.

Extraction: Favored by increasing pH (neutralizing H

).

Stripping: Favored by high acid concentration (adding H

).

Structural Visualization
The following diagram illustrates the ligand structure and the resulting neutral, lipophilic

complex.
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Caption: Stoichiometric formation of the 2:1 Ligand-Copper complex, driven by pH equilibrium.

Experimental Protocols
Protocol A: Solvent Formulation
Objective: Prepare a stable organic phase suitable for bench-scale shake-out tests.

Reagents:

Ligand: 5-hexyl-2-hydroxyacetophenone (>98% purity).

Diluent: Escaid 110 (ExxonMobil) or Toluene (for analytical bench work).

Modifier: Isodecanol or TBP (Tri-butyl phosphate). Note: Ketones generally have high

solubility, but 5% v/v modifier prevents third-phase formation at high copper loading.

Procedure:

Calculate Molarity: For a 0.2 M extractant solution, weigh 44.06 g of 5-HHAP.

Dissolution: Transfer ligand to a 1 L volumetric flask.

Modifier Addition: Add 50 mL (5% v/v) of Isodecanol.

Fill: Dilute to mark with the chosen diluent (e.g., Kerosene).

Conditioning: Wash the organic phase once with 0.1 M H
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SO

to remove any water-soluble impurities, then wash with distilled water until neutral.

Protocol B: Extraction Isotherm (pH Dependence)
Objective: Determine the pH

(pH at 50% extraction) to characterize ligand strength.

Reagents:

Aqueous Feed: 0.01 M CuSO

solution (approx. 0.635 g/L Cu).

Buffer: Acetate buffer (pH 4-6) or dilute H

SO

/NaOH for pH adjustment.

Step-by-Step:

Phase Ratio: Prepare seven separatory funnels. Add 20 mL of Organic Phase (from Protocol

A) and 20 mL of Aqueous Feed (A:O = 1:1) to each.

pH Adjustment: Adjust the aqueous pH of the funnels to target values: 2.0, 3.0, 4.0, 4.5, 5.0,

5.5, 6.0 using dilute H

SO

or NaOH.

Equilibration: Shake vigorously for 15 minutes at 25°C. (Kinetics for ketones are slower than

oximes; extended time ensures equilibrium).

Separation: Allow phases to settle (approx. 5-10 mins).

Sampling: Separate the phases. Filter the aqueous phase through Phase Separator paper

(Whatman 1PS) to remove entrained organic.
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Analysis: Measure equilibrium pH (pH

) of the aqueous phase. Analyze Cu concentration in the aqueous raffinate using AAS or
ICP-OES.

Calculation:

Expected Result: You should observe an S-curve. 5-HHAP typically exhibits pH

around 4.5 – 5.0. (Contrast this with LIX 84 oxime, which has pH

~ 1.8).

Protocol C: Stripping Cycle
Objective: Recover copper from the loaded organic phase.[3][4]

Procedure:

Loading: Contact 100 mL of Organic Phase with 100 mL of buffered Cu solution (pH 5.5) to

generate a "Loaded Organic".

Stripping Contact: Mix 20 mL of Loaded Organic with 20 mL of Stripping Acid (150 g/L H

SO

).

Agitation: Shake for 5 minutes.

Analysis: Analyze the aqueous strip liquor for Copper.

Efficiency Check: Because 5-HHAP is a weaker extractant, stripping is usually highly efficient

(>99%) even with moderate acid concentrations (e.g., 50-100 g/L H

SO

).
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The following Graphviz diagram depicts the closed-loop cycle for a continuous extraction circuit

using 5-HHAP.
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Caption: Continuous Counter-Current Extraction (CCE) circuit optimized for ketone-based

ligands.

Data Reporting Table
Use this template to record your experimental results:
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Parameter Unit
Test 1 (pH
3.0)

Test 2 (pH
4.0)

Test 3 (pH
5.0)

Test 4 (pH
6.0)

Equilibrium

pH
- 2.95 3.92 4.88 5.85

[Cu] Raffinate mg/L 610 450 120 < 10

[Cu] Organic mg/L 25 185 515 625

Distribution

(D)
- 0.04 0.41 4.29 >60

Extraction % % 3.9% 29.1% 81.1% >98%

Comparative Analysis & References
Why use the Ketone (5-HHAP) vs. the Oxime?
While 5-hexyl-2-hydroxyacetophenone oxime (analogous to LIX 84 active ingredient) is a

stronger extractant, the ketone form described here offers:

Selectivity: Higher pH requirement means Fe(III) precipitation often occurs before Cu

extraction, allowing for physical separation rather than chemical competition.

Stripping Kinetics: Extremely fast and requires less concentrated H

SO

, reducing acid mist and corrosion in the tankhouse.

Stability: Ketones are hydrolytically stable, whereas oximes can degrade via hydrolysis

under extreme acid/thermal stress [1].

References
Szymanowski, J. (1993). Hydroxyoximes and Copper Hydrometallurgy. CRC Press.

Cognis/BASF. (2022). LIX® Reagents: Technical Redbook. (Reference for industrial oxime

comparison).
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Paria, S. (2019). "Solvent extraction of copper(II) with 2-hydroxyacetophenone derivatives."

Hydrometallurgy, 186, 12-19. (Grounding for ketone extraction mechanism).

Preston, J.S. (1980). "Solvent extraction of copper(II) by 2-hydroxy-5-alkylacetophenones."
Journal of Inorganic and Nuclear Chemistry, 42(4), 567-573. (Foundational paper
establishing the hexyl/nonyl ketone series properties).

Disclaimer: This protocol involves the use of organic solvents and strong acids.[5][2][6][7]

Always consult the Safety Data Sheet (SDS) for 5-hexyl-2-hydroxyacetophenone and diluents

before use. Ensure adequate ventilation and use PPE (nitrile gloves, safety goggles).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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